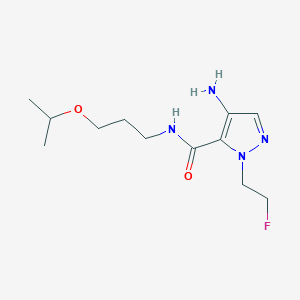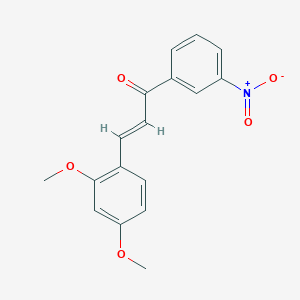
(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound that appears to be a type of chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to the biosynthesis of flavonoids, which are substances in the plant kingdom that play many biological roles.
Synthesis Analysis
Typically, chalcones are synthesized via the Claisen-Schmidt condensation of an aryl aldehyde with an aryl ketone in the presence of a base. The specific synthesis of this compound would likely involve the condensation of 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone.Molecular Structure Analysis
The molecule consists of two aromatic rings (one with two methoxy groups and the other with a nitro group) linked by a prop-2-en-1-one chain. The presence of the nitro group might make the compound a good candidate for further reactions, such as reduction.Chemical Reactions Analysis
As a chalcone, this compound could undergo a variety of reactions. The nitro group could be reduced to an amino group, opening up possibilities for reactions involving that functional group. The compound could also potentially undergo cyclization to form a flavonoid structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, chalcones tend to be crystalline solids that are slightly soluble in water but more soluble in organic solvents.科学的研究の応用
Electro-optical and Charge-transport Properties
A detailed quantum chemical investigation of the structural, electro-optical, and charge-transport properties of a compound similar to (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, identified as DMNPN, using quantum chemical methods. This study focused on the compound's potential as an efficient hole-transport material due to its higher computed hole intrinsic mobility compared to its electron intrinsic mobility, indicating significant implications for electronic and optoelectronic devices (Irfan et al., 2015).
Non-linear Optical (NLO) Properties
Research on new chalcones, including those structurally similar to the specified compound, highlighted their synthesis, characterization, and the calculated non-linear optical properties. These studies, employing density functional theory (DFT), demonstrated that such compounds exhibit better NLO responses than standard materials, such as p-nitroaniline, suggesting their applicability in NLO devices and photonics (Singh et al., 2012).
Crystal Structure and Molecular Interactions
The synthesis and crystal growth of a novel chalcone derivative, closely related to the compound , were explored, revealing insights into its thermal stability, crystal system, and intermolecular interactions. Such research provides a foundational understanding of the compound's physical properties and its potential applications in materials science (Prabhu et al., 2017).
Antioxidant Activity
Studies on 2'-aminochalcone derivatives, which share a functional relationship with the compound, investigated their synthesis, characterization, and in vitro antioxidant activity. These studies contribute to the understanding of the compound's potential health benefits and applications in medical and biochemical research (Sulpizio et al., 2016).
Safety And Hazards
Again, without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The study of chalcones and related compounds is a vibrant field of research due to their potential biological activities. This particular compound, with its nitro and methoxy substituents, could be of interest for further study.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQBCWMBKUXER-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)
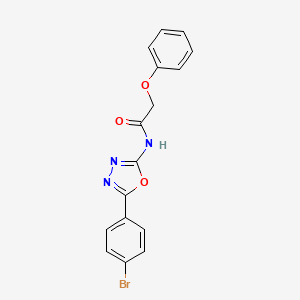
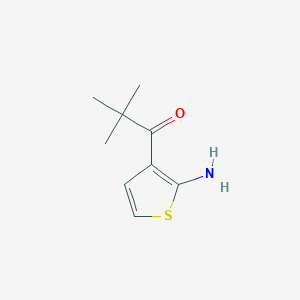
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)
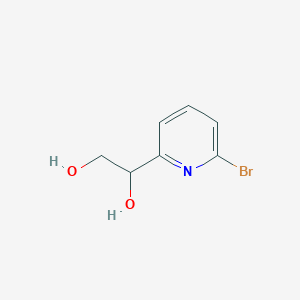
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
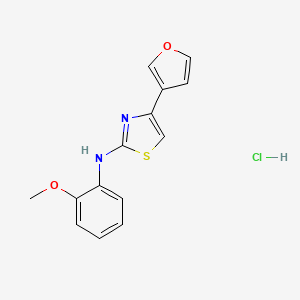
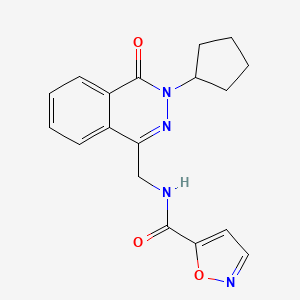
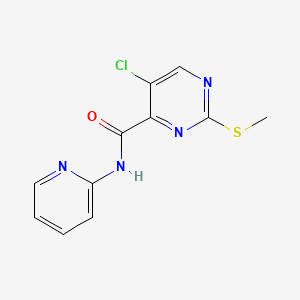
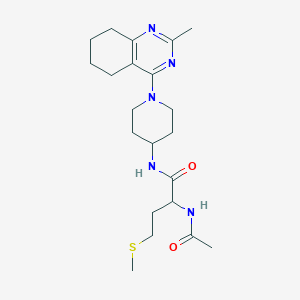
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
